8-Bromo-7-butyl-1,3-dimethylpurine-2,6-dione
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Overview
Description
8-Bromo-7-butyl-1,3-dimethylpurine-2,6-dione is a chemical compound with the molecular formula C12H17BrN4O2 It is a derivative of purine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-7-butyl-1,3-dimethylpurine-2,6-dione typically involves the bromination of 1,3-dimethylxanthine derivatives. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-7-butyl-1,3-dimethylpurine-2,6-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium carbonate (K2CO3), and various amines.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted purine derivatives, while oxidation and reduction can produce oxides or dehalogenated compounds, respectively.
Scientific Research Applications
8-Bromo-7-butyl-1,3-dimethylpurine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Bromo-7-butyl-1,3-dimethylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the purine ring structure play crucial roles in its binding affinity and activity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites.
Comparison with Similar Compounds
- 8-Bromo-1,3-dimethylxanthine
- 8-Bromo-7-isobutyl-1,3-dimethylxanthine
- 8-Bromo-3-methyl-7-nonylxanthine
Comparison: Compared to these similar compounds, 8-Bromo-7-butyl-1,3-dimethylpurine-2,6-dione has a unique butyl group at the 7-position, which may influence its chemical reactivity and biological activity. The presence of the bromine atom also contributes to its distinct properties, making it a valuable compound for various research applications.
Properties
CAS No. |
7465-14-7 |
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Molecular Formula |
C11H15BrN4O2 |
Molecular Weight |
315.17 g/mol |
IUPAC Name |
8-bromo-7-butyl-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C11H15BrN4O2/c1-4-5-6-16-7-8(13-10(16)12)14(2)11(18)15(3)9(7)17/h4-6H2,1-3H3 |
InChI Key |
USKPLHRGRMWYLC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
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